Cas no 2229409-34-9 (1-bromo-2-ethenyl-3,5-dimethoxybenzene)

1-bromo-2-ethenyl-3,5-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2-ethenyl-3,5-dimethoxybenzene
- EN300-1938209
- 2229409-34-9
-
- インチ: 1S/C10H11BrO2/c1-4-8-9(11)5-7(12-2)6-10(8)13-3/h4-6H,1H2,2-3H3
- InChIKey: DOLOPYCOOCVZRT-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1C=C)OC)OC
計算された属性
- 精确分子量: 241.99424g/mol
- 同位素质量: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 3.3
1-bromo-2-ethenyl-3,5-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938209-10.0g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1938209-0.25g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1938209-0.1g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1938209-1.0g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1938209-5g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1938209-0.05g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1938209-0.5g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1938209-5.0g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1938209-10g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1938209-2.5g |
1-bromo-2-ethenyl-3,5-dimethoxybenzene |
2229409-34-9 | 2.5g |
$2912.0 | 2023-09-17 |
1-bromo-2-ethenyl-3,5-dimethoxybenzene 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-bromo-2-ethenyl-3,5-dimethoxybenzeneに関する追加情報
Chemical Profile of 1-bromo-2-ethenyl-3,5-dimethoxybenzene (CAS No. 2229409-34-9)
1-bromo-2-ethenyl-3,5-dimethoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2229409-34-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a bromine substituent and an ethenyl (vinyl) group on a benzene ring with methoxy groups at the 3rd and 5th positions, presents a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 1-bromo-2-ethenyl-3,5-dimethoxybenzene encompasses several key functional groups that contribute to its reactivity and potential applications. The presence of a bromine atom at the 1-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the ethenyl group at the 2-position introduces unsaturation, enabling participation in reactions like hydrogenation or addition reactions, while the methoxy groups at the 3rd and 5th positions provide electron-donating effects that can influence the electronic properties of the aromatic system.
In recent years, there has been a growing interest in exploiting the structural features of 1-bromo-2-ethenyl-3,5-dimethoxybenzene for the development of novel therapeutic agents. The benzene core with methoxy and bromine substituents is a common scaffold found in many natural products and pharmaceuticals, suggesting that derivatives of this compound may exhibit desirable biological activities. For instance, analogs of this structure have been investigated for their potential as kinase inhibitors, due to the ability of phenolic and benzylic ethers to interact with protein targets.
One particularly noteworthy application of 1-bromo-2-ethenyl-3,5-dimethoxybenzene is in the synthesis of small-molecule probes for studying enzyme mechanisms. The vinyl group can be used to introduce photolabile protecting groups or fluorophores, enabling researchers to track the metabolism and localization of these compounds within biological systems. Furthermore, the bromine atom serves as a handle for introducing additional functionalities via palladium-catalyzed reactions, allowing for the creation of libraries of derivatives with tailored properties.
The synthesis of 1-bromo-2-ethenyl-3,5-dimethoxybenzene typically involves multi-step organic transformations starting from commercially available precursors. A common approach involves the bromination of 3,5-dimethoxytoluene followed by vinylation using an appropriate vinylating agent under palladium catalysis. This strategy leverages well-established synthetic protocols and ensures high regioselectivity due to the directing effects of the methoxy groups. The efficiency and scalability of these synthetic routes make 1-bromo-2-ethenyl-3,5-dimethoxybenzene an attractive building block for both academic research and industrial applications.
Recent advances in computational chemistry have also highlighted the potential of 1-bromo-2-ethenyl-3,5-dimethoxybenzene as a scaffold for drug discovery. Molecular modeling studies suggest that modifications to this core structure can optimize binding affinity to target proteins while minimizing off-target effects. By leveraging virtual screening techniques, researchers can rapidly identify promising derivatives for experimental validation. This computational approach not only accelerates the drug discovery process but also provides insights into structure-function relationships that are critical for developing next-generation therapeutics.
The versatility of 1-bromo-2-ethenyl-3,5-dimethoxybenzene extends beyond its role as an intermediate in pharmaceutical synthesis. It has also been explored in materials science applications, particularly in the development of organic semiconductors and liquid crystals. The conjugated system formed by the vinyl group and aromatic ring enhances electron delocalization, making this compound a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its ability to undergo polymerization reactions suggests potential utility in creating novel polymeric materials with tailored properties.
In conclusion,1-bromo-2-ethenyl-3,5-dimethoxybenzene (CAS No. 2229409-34-9) represents a structurally intriguing molecule with broad applicability across multiple scientific disciplines. Its unique combination of functional groups makes it an excellent candidate for further derivatization and exploration in drug discovery、materials science,and other areas where molecular design plays a critical role. As research continues to uncover new methodologies for functionalizing this scaffold,the potential applications of 1-bromo-2-ethenyl-3,5-dimethoxybenzene are expected to expand,further solidifying its importance as a cornerstone compound in modern chemical research.
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